2-(6-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)acetamide
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Overview
Description
2-(6-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a brominated indole moiety and an acetamide linkage to a dihydroindenyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)acetamide typically involves the following steps:
Bromination of Indole: The indole ring is brominated at the 6-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Acylation: The brominated indole is then acylated with an acyl chloride or anhydride to introduce the acetamide group.
Coupling with Dihydroindene: The acetamide derivative is coupled with 2,3-dihydroindene using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups, potentially altering its biological activity.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), bases (e.g., K2CO3, NaH).
Oxidation: Oxidizing agents (e.g., PCC, KMnO4), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, ethanol).
Hydrolysis: Acids (e.g., HCl, H2SO4), bases (e.g., NaOH, KOH), water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while hydrolysis can produce carboxylic acids and amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)acetamide would depend on its specific biological target. Indole derivatives often interact with proteins, enzymes, or receptors, modulating their activity. The bromine atom and acetamide linkage may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)acetamide: Lacks the bromine atom, which may affect its biological activity.
2-(6-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)acetamide: Chlorine instead of bromine, potentially altering its reactivity and interactions.
2-(6-bromo-1H-indol-1-yl)-N-(1H-indol-2-yl)acetamide: Different substituent on the acetamide nitrogen, which may influence its properties.
Uniqueness
The presence of the bromine atom and the specific acetamide linkage to the dihydroindenyl group make 2-(6-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)acetamide unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H17BrN2O |
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Molecular Weight |
369.3 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)acetamide |
InChI |
InChI=1S/C19H17BrN2O/c20-16-6-5-13-7-8-22(18(13)11-16)12-19(23)21-17-9-14-3-1-2-4-15(14)10-17/h1-8,11,17H,9-10,12H2,(H,21,23) |
InChI Key |
FEBGXPYSUBIVEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)CN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
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